1-[(4S,2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-dihydropyrimi dine-2,4-dione
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Overview
Description
2’-Deoxy-5-iodouridine is a synthetic nucleoside analog, specifically a halogenated derivative of thymidine. It is known for its antiviral properties, particularly against herpes simplex virus and vaccinia virus. The compound has a molecular formula of C9H11IN2O5 and a molecular weight of 354.10 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2’-Deoxy-5-iodouridine can be synthesized through the iodination of 2’-deoxyuridine. One common method involves the use of iodine monochloride (ICl) as the iodinating agent. The reaction typically occurs in an aqueous solution at room temperature, yielding 2’-Deoxy-5-iodouridine with high purity .
Industrial Production Methods: Industrial production of 2’-Deoxy-5-iodouridine follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the compound’s purity and efficacy. The use of automated systems and reactors helps in maintaining consistent reaction conditions and yields .
Chemical Reactions Analysis
Types of Reactions: 2’-Deoxy-5-iodouridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like boronic acids in Suzuki cross-coupling reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Iodine Monochloride (ICl): Used for iodination of 2’-deoxyuridine.
Boronic Acids: Used in Suzuki cross-coupling reactions to substitute the iodine atom.
Major Products Formed:
Scientific Research Applications
2’-Deoxy-5-iodouridine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Employed in molecular combing assays and DNA fiber assays to study DNA replication and repair.
Medicine: Acts as an antiviral agent, particularly effective against herpes simplex virus and vaccinia virus. .
Mechanism of Action
2’-Deoxy-5-iodouridine exerts its antiviral effects by inhibiting viral DNA synthesis. It incorporates into viral DNA in place of thymidine, leading to the production of faulty DNA that cannot replicate or infect host cells. This mechanism involves the inhibition of thymidylate phosphorylase and viral DNA polymerases .
Comparison with Similar Compounds
- 5-Bromo-2’-deoxyuridine
- 5-Chloro-2’-deoxyuridine
- 5-Ethynyl-2’-deoxyuridine
Comparison: 2’-Deoxy-5-iodouridine is unique due to its iodine atom, which imparts distinct chemical and biological properties. Compared to its brominated and chlorinated counterparts, it has a higher molecular weight and different reactivity in substitution reactions. Its antiviral efficacy is also distinct, making it particularly useful in specific medical applications .
Properties
Molecular Formula |
C9H11IN2O5 |
---|---|
Molecular Weight |
354.10 g/mol |
IUPAC Name |
1-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11IN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5-,6+,7?/m0/s1 |
InChI Key |
XQFRJNBWHJMXHO-GFCOJPQKSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](OC1N2C=C(C(=O)NC2=O)I)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)O |
Origin of Product |
United States |
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